3-Amino-2-hydroxy-4-phenylbutanoic acid

Enkephalinase Inhibition Analgesia In Vivo Potency

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA, allophenylnorstatine) is a chiral β-amino acid serving as the core pharmacophore for bestatin and HIV-1 protease inhibitors. Generic analogs fail due to strict stereochemical demands: (2S,3R)-isomer is essential for bestatin; (2S,3S)-allophenylnorstatine is the scaffold for potent, orally bioavailable HIV-1 protease inhibitors active against drug-resistant strains. The adjacent α-hydroxy and β-amino groups risk intramolecular cyclization during coupling, demanding specialized handling. We offer verified stereoisomeric purity and full analytical documentation. Inquire for custom synthesis or bulk orders.

Molecular Formula C21H36N4O6S
Molecular Weight 195.21 g/mol
CAS No. 62084-21-3
Cat. No. B556339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxy-4-phenylbutanoic acid
CAS62084-21-3
SynonymsNalpha-Boc-biocytin; 62062-43-5; Nalpha-Boc-Nepsilon-biotinyl-L-lysine; Nepsilon-Biotinyl-Nalpha-Boc-L-lysine; N-t-Boc-biocytin; N|A-Boc-Biocytin; 15083_ALDRICH; N-BoC-N'-Biotinyl-L-lysine; 15083_FLUKA; CTK8G2058; MolPort-003-926-637; ZINC15721447; FT-0663475; (2S)-6-{5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl]pentanamido}-2-[(tert-butoxycarbonyl)amino]hexanoicacid; N2-(tert-Butyloxycarbonyl)-N6-[5-[[(3aS)-2-oxo-2,3,3abeta,4,6,6abeta-hexahydro-1H-thieno[3,4-d]imidazole]-4alpha-yl]pentanoyl]-L-lysine
Molecular FormulaC21H36N4O6S
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
InChIInChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
InChIKeyXTQNFOCBPUXJCS-JKQORVJESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 1000 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxy-4-phenylbutanoic Acid (CAS 62084-21-3): Core Scaffold Procurement Guide for Peptidomimetic Design


3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA, also known as phenylnorstatine or allophenylnorstatine) is a synthetic, non-proteinogenic beta-amino acid derivative bearing a characteristic alpha-hydroxy-beta-amino motif [1]. This compound, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol, serves as the core pharmacophoric element in several classes of peptidomimetic protease inhibitors [1] [2]. It is not a naturally occurring metabolite and functions as a key intermediate, most notably as the essential component of bestatin (ubenimex), a known aminopeptidase inhibitor and immunomodulator [3].

Why Generic Substitution of 3-Amino-2-hydroxy-4-phenylbutanoic Acid (CAS 62084-21-3) is Not Viable in Peptide Synthesis


Substituting AHPA with a generic analog is rarely successful due to the precise stereochemical and functional demands of its applications. The molecule contains two chiral centers, giving rise to four possible stereoisomers, each with distinct biological profiles [1]. For instance, the (2S,3R)-isomer is the critical component of the aminopeptidase inhibitor bestatin, while the (2S,3S)-isomer (allophenylnorstatine) is the preferred scaffold for potent HIV-1 protease inhibitors [1] [2]. Furthermore, the adjacent alpha-hydroxy and beta-amino groups create a unique and challenging reactivity profile for amide bond formation. During peptide coupling, the unprotected alpha-hydroxy group of AHPA derivatives is prone to intramolecular cyclization, forming a homobislactone byproduct that significantly reduces coupling yields, a problem not encountered with standard amino acids or simpler beta-amino acid scaffolds [3]. Therefore, both stereoisomeric purity and the management of its unique synthetic chemistry are critical, non-interchangeable parameters.

Quantitative Performance Guide: 3-Amino-2-hydroxy-4-phenylbutanoic Acid (CAS 62084-21-3) vs. Closest Structural Comparators


Stereochemical Influence on In Vivo Efficacy: Comparing AHPA Diastereomers in Enkephalinase Inhibition

The biological activity of AHPA is heavily dependent on stereochemistry. In a comparative in vivo study using a hot plate test in mice, the (2S,3R)-isomer of AHPA and its derivatives showed significantly different potencies in augmenting met5-enkephalin-induced antinociception. The rank order of potency was established as: bestatin > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > AHPA. This demonstrates that the parent compound, (2S,3R)-AHPA, is the least potent in this specific assay compared to its dipeptide derivatives, highlighting that the core scaffold alone has baseline activity that can be dramatically enhanced through specific derivatization [1].

Enkephalinase Inhibition Analgesia In Vivo Potency Stereochemistry

Correlation of In Vitro Enkephalinase IC50 with In Vivo Analgesic Enhancement

A study of 19 AHPA derivatives revealed a strong correlation between in vitro enkephalinase inhibition (IC50) and the enhancement of morphine analgesia in vivo. For 13 out of the 19 compounds, a direct relationship was observed [1]. The study also quantified the potency difference of one specific derivative: a compound with an in vitro enkephalinase IC50 of 0.11 mM was identified. While highly potent in vitro, it showed weak in vivo efficacy due to poor blood-brain barrier penetration, but exhibited potent analgesic action upon direct intracisternal administration [2]. This finding provides a benchmark for interpreting in vitro activity data for this scaffold.

Enkephalinase IC50 Morphine Analgesia Blood-Brain Barrier

Potency Comparison of Allophenylnorstatine-Based HIV-1 Protease Inhibitors

The (2S,3S)-stereoisomer of AHPA, known as allophenylnorstatine (Apns), is a privileged scaffold for HIV-1 protease inhibitors. A series of small-sized dipeptide inhibitors containing this core achieved subnanomolar IC50 values against HIV-1 protease. For example, inhibitor 18 from one series demonstrated an IC90 of 0.11 µM against HIV-1 in CEM cells and exhibited good oral bioavailability in dogs [1]. Furthermore, a crystal structure of an Apns-containing inhibitor (Z-Pns-Phe-Glu-Glu-NH2) bound to HIV-1 protease was solved at an exceptionally high resolution of 1.03 Å, revealing subnanomolar Ki values for both wild-type and a common drug-resistant mutant protease [2].

HIV-1 Protease Allophenylnorstatine IC50 Antiviral

Synthetic Yield Comparison for AHPA as a Bestatin Intermediate

As a key intermediate for the synthesis of the anti-cancer drug bestatin, the efficient production of AHPA is paramount. A reported three-step synthesis from benzyl bromide achieved an overall yield of 47.8% for the target compound [1]. The individual steps were: (1) reaction of benzyl bromide with nitromethane to give 1-nitro-2-phenylethane in 82% yield; (2) condensation with glyoxylic acid to afford 3-nitro-2-hydroxy-4-phenylbutyric acid in 72% yield; and (3) hydrogenation of the nitro group to yield the target AHPA in 81% yield [1] [2].

Synthesis Yield Bestatin Intermediate

Primary Application Scenarios for Procuring 3-Amino-2-hydroxy-4-phenylbutanoic Acid (CAS 62084-21-3)


Design and Synthesis of Enkephalinase Inhibitors for Pain Research

Researchers investigating novel analgesics can use the (2S,3R)-AHPA scaffold as a starting point. The compound's known activity as an enkephalinase inhibitor, with established in vitro and in vivo correlations, makes it a valuable tool compound for probing the endogenous opioid system. The quantifiable SAR data showing enhanced potency upon derivatization (e.g., D-Phe-AHPA) provides a clear pathway for medicinal chemistry optimization [1] [2].

Development of Next-Generation HIV-1 Protease Inhibitors

For virology and medicinal chemistry groups targeting HIV, the (2S,3S)-isomer (allophenylnorstatine) is a proven scaffold for developing highly potent, orally bioavailable protease inhibitors. Its demonstrated efficacy against drug-resistant viral strains, supported by high-resolution structural data, makes it a strategic choice for overcoming resistance in antiretroviral therapy development [1] [2].

Synthesis of Bestatin (Ubenimex) and Structural Analogs

AHPA is the essential intermediate for the synthesis of bestatin, an approved drug for acute leukemia and malignant melanoma. Procuring this compound in high purity is a necessity for groups involved in the generic manufacturing of bestatin, or for those creating novel bestatin analogs to explore immunomodulation and anti-cancer activity [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-hydroxy-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.